5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It contains a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo group and a pyrazin-2-yl azetidin-3-yl moiety
Preparation Methods
The synthesis of 5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromofuran-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl₄) to form the intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with azetidine-3-amine under suitable conditions to yield the final product.
Chemical Reactions Analysis
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-2-(piperazin-1-yl)pyrimidine: This compound also contains a bromine atom and a heterocyclic ring, but differs in its overall structure and applications.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds have a thiophene ring instead of a furan ring and are used in different applications.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar furan ring structure but with different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11BrN4O2 |
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Molecular Weight |
323.15 g/mol |
IUPAC Name |
5-bromo-N-(1-pyrazin-2-ylazetidin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)16-8-6-17(7-8)11-5-14-3-4-15-11/h1-5,8H,6-7H2,(H,16,18) |
InChI Key |
GRKXITBTNOWSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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